molecular formula C13H10F3NO B1460477 1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde CAS No. 2197063-05-9

1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde

Cat. No. B1460477
CAS RN: 2197063-05-9
M. Wt: 253.22 g/mol
InChI Key: WDKVOVTTYAVJQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, followed by various substitution reactions to introduce the phenyl, methyl, trifluoromethyl, and aldehyde groups . The exact methods would depend on the starting materials and the specific conditions required for each reaction.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromaticity of the pyrrole and phenyl rings, the electron-withdrawing nature of the trifluoromethyl group, and the polar nature of the aldehyde group . These features could influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The pyrrole ring might participate in electrophilic aromatic substitution reactions. The aldehyde group could be involved in nucleophilic addition reactions or could be reduced to an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde group could increase its solubility in polar solvents .

Scientific Research Applications

Antimicrobial Applications

A study by Bhat et al. (2016) on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives, including compounds related to "1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde", showed potential antimicrobial activities. These derivatives were synthesized through a Vilsmeier–Haack reaction approach and demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities. The compounds were also evaluated through in silico molecular docking studies for the inhibition of E. coli MurB enzyme, indicating their potential as good inhibitors (Bhat et al., 2016).

Anticancer Applications

The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles was studied, leading to the synthesis of cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles. These compounds were screened against a panel of cancer cell lines, identifying several with broad-spectrum cytotoxicity. Notably, compounds with specific substitutions showed significant efficacy against certain cancer cell lines, highlighting their potential in targeted anticancer therapies (Otaibi et al., 2014).

Material Science and Chemistry

Giannopoulos et al. (2014) reported the first application of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand for the coordination of paramagnetic transition metal ions. This study led to the discovery of a new Mn(III)25 barrel-like cluster with single-molecule magnetic behavior, showcasing the potential of these compounds in the development of new magnetic materials (Giannopoulos et al., 2014).

Mechanism of Action

Mode of Action:

The compound likely interacts with its targets through electrophilic substitution reactions. The presence of the indole scaffold, which contains a benzene-like ring, allows for facile electrophilic substitution due to the delocalization of π-electrons . This substitution could lead to changes in protein conformation or enzymatic activity.

Result of Action:

The compound’s action could impact cellular processes, such as gene expression, protein synthesis, or cell growth. Its antiviral activity (as seen in related indole derivatives) suggests potential effects on viral replication .

Action Environment:

Environmental factors (pH, temperature, co-administered drugs) may influence its efficacy and stability. For instance, pH-dependent solubility could affect bioavailability.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm .

Biochemical Analysis

Biochemical Properties

1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group is known for its significant impact on the pharmacokinetic and pharmacodynamic properties of compounds. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been observed to interact with carbon-centered radical intermediates, facilitating radical trifluoromethylation reactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), which is activated in response to endoplasmic reticulum stress . This interaction can lead to changes in gene expression and cellular metabolism, impacting cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It is involved in enzyme inhibition and activation, particularly in the context of radical trifluoromethylation reactions. The compound’s trifluoromethyl group plays a crucial role in these interactions, enhancing the compound’s stability and reactivity . Additionally, it has been observed to influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and changes in cellular function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and stability. The compound’s trifluoromethyl group plays a crucial role in its metabolic activity, enhancing its stability and reactivity . It has been observed to affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s trifluoromethyl group enhances its ability to interact with these transporters, facilitating its transport and distribution within cells . Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

This compound is localized within specific subcellular compartments, influencing its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, where it exerts its effects . This subcellular localization is crucial for the compound’s activity, as it allows it to interact with specific biomolecules and influence cellular processes.

properties

IUPAC Name

1-[2-methyl-3-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c1-9-11(13(14,15)16)5-2-6-12(9)17-7-3-4-10(17)8-18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKVOVTTYAVJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2C=CC=C2C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801160251
Record name 1H-Pyrrole-2-carboxaldehyde, 1-[2-methyl-3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2197063-05-9
Record name 1H-Pyrrole-2-carboxaldehyde, 1-[2-methyl-3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2197063-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-carboxaldehyde, 1-[2-methyl-3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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